molecular formula C9H13F3N2O3 B1383327 Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate CAS No. 1706436-86-3

Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate

Cat. No.: B1383327
CAS No.: 1706436-86-3
M. Wt: 254.21 g/mol
InChI Key: UWGSPQVLRQGESA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate is a useful research compound. Its molecular formula is C9H13F3N2O3 and its molecular weight is 254.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Catalytic Asymmetric Addition

Azetidin-1-yl(azetidin-3-yl)-methanone trifluoroacetate and similar compounds have been used in the catalytic asymmetric addition of organozinc reagents to aldehydes. For instance, enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, a compound with a related azetidine structure, was developed for this purpose. This compound demonstrated high enantioselectivity in the ethylation, methylation, arylation, and alkynylation of aldehydes, highlighting the potential of azetidine-based compounds in asymmetric synthesis (Wang et al., 2008).

Antileishmanial Activity

Azetidin-1-yl(azetidin-3-yl)-methanone trifluoroacetate and its derivatives have also shown potential in medicinal chemistry, particularly as antileishmanial agents. For example, a series of 3,3-diaryl-4-(1-methyl-1H-indol-3-yl)azetidin-2-ones displayed significant antileishmanial activity, comparable to clinically used drugs (Singh et al., 2012).

Antibacterial and Antifungal Properties

Compounds based on azetidin-1-yl(azetidin-3-yl)-methanone trifluoroacetate have been explored for their antimicrobial properties. A novel series of azetidin-2-ones demonstrated considerable antibacterial and antifungal activity, providing evidence of their potential in addressing microbial infections (Adem et al., 2022).

Antimitotic Compounds

Azetidin-2-ones, a structural class related to azetidin-1-yl(azetidin-3-yl)-methanone trifluoroacetate, have been used as bases for antimitotic compounds. These compounds, based on the 1-(3,4,5-trimethoxyphenyl)azetidin-2-one core, showed promise in cancer research (Twamley et al., 2020).

Enantiodiscrimination in Organic Chemistry

Enantiopure aziridin-2-yl methanols, closely related to azetidin-1-yl(azetidin-3-yl)-methanone trifluoroacetate, have been utilized as sensors for enantiodiscrimination of α-racemic carboxylic acids. This application is significant in organic synthesis and pharmaceutical chemistry (Malinowska et al., 2020).

Synthesis of Pincer Ligands

2-Azetidinones, structurally similar to azetidin-1-yl(azetidin-3-yl)-methanone trifluoroacetate, have been used in the synthesis of pincer ligands. These compounds have shown promise in forming complexes with metals like osmium, which are important in catalysis and materials science (Casarrubios et al., 2015).

Properties

IUPAC Name

azetidin-1-yl(azetidin-3-yl)methanone;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O.C2HF3O2/c10-7(6-4-8-5-6)9-2-1-3-9;3-2(4,5)1(6)7/h6,8H,1-5H2;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWGSPQVLRQGESA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)C2CNC2.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate
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